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An In-Depth Technical Guide to the Molecular Structure of 2,2,6-Trimethylheptane

Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2,2,6-
trimethylheptane (CAS No: 1190-83-6), a branched-chain alkane with the molecular formula

C₁₀H₂₂[1][2][3][4]. As one of the 75 structural isomers of decane, its specific arrangement of

methyl groups imparts distinct physicochemical and spectroscopic properties[5][6][7]. This

document, intended for researchers, chemists, and drug development professionals, delves

into the molecule's structural characterization, conformational analysis, and the spectroscopic

principles underlying its identification. We will explore its isomeric context, three-dimensional

nature governed by steric effects, and the analytical workflows used for its definitive

elucidation.

Introduction: Isomeric Context and Nomenclature
2,2,6-Trimethylheptane is a saturated acyclic hydrocarbon belonging to the decane isomer

group[7][8]. The systematic IUPAC name precisely describes its carbon framework: a seven-

carbon "heptane" chain is the longest contiguous chain, with three methyl group substituents

located at positions 2, 2, and 6[1][3]. This specific branching pattern distinguishes it from its 74

other structural isomers, such as the linear n-decane or other trimethylheptanes like 2,2,4-

trimethylheptane[5][9][10]. Understanding this structural isomerism is fundamental, as the

connectivity of atoms dictates the molecule's physical properties, such as boiling point and

density, and its chemical reactivity.
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The presence of a gem-dimethyl group at the C2 position and an isopropyl group at the C6

terminus creates significant steric bulk at both ends of the main chain, a key feature influencing

its conformational behavior and spectroscopic signature.
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Caption: Hierarchical classification of C₁₀H₂₂ isomers.

Core Molecular Structure and Physicochemical
Properties
The fundamental structure of 2,2,6-trimethylheptane consists of single carbon-carbon and

carbon-hydrogen bonds. In alkanes, carbon atoms are sp³ hybridized, resulting in a tetrahedral

geometry with bond angles of approximately 109.5°[11]. However, in highly branched alkanes,

steric repulsion between bulky groups can cause slight deviations from this ideal angle to

minimize strain[11]. The molecule's key identifiers and properties are summarized below.
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Property Value Source

Molecular Formula C₁₀H₂₂ [1][3][12]

Molecular Weight 142.28 g/mol [1][13]

IUPAC Name 2,2,6-trimethylheptane [1]

CAS Registry Number 1190-83-6 [1][3][14]

Canonical SMILES CC(C)CCCC(C)(C)C [1][2]

InChIKey
FHJCGIUZJXWNET-

UHFFFAOYSA-N
[1][3]

Boiling Point (Predicted) 148-150 °C [15]

Density (Predicted) 0.723 g/cm³ [13]

XLogP3 (Lipophilicity) 4.9 [1]

Conformational Analysis: The Role of Steric
Hindrance
Conformational analysis investigates the three-dimensional arrangements of a molecule that

arise from rotation around its single bonds[16][17]. For 2,2,6-trimethylheptane, the rotations

around the C-C bonds of the heptane backbone are heavily influenced by the bulky terminal

groups.

C2 Position: The presence of a tert-butyl-like group (a quaternary carbon bonded to three

methyls and the main chain) at C2 creates significant steric strain. Rotation around the C2-

C3 bond will have high energy barriers for eclipsed conformations where a methyl group at

C2 aligns with the C4 of the chain.

C6 Position: The C6 carbon is attached to an isopropyl group. While less bulky than the tert-

butyl group, it still introduces considerable steric hindrance. Gauche interactions involving

this isopropyl group and other parts of the chain will be energetically unfavorable compared

to anti-conformations[18].
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The molecule will predominantly adopt conformations that place these large groups in anti-

periplanar arrangements to minimize van der Waals strain, leading to a more extended,

staggered backbone structure[17]. The principle that "Big-Big is Bad" regarding eclipsing

interactions is particularly relevant here, making conformations that bring the C1, C2-methyls,

and C6-methyl/isopropyl groups into close proximity highly unstable[18].

Spectroscopic Elucidation
The definitive confirmation of 2,2,6-trimethylheptane's structure relies on a combination of

spectroscopic techniques. Each method provides unique and complementary information about

the molecule's atomic connectivity and chemical environment.

Structural Elucidation Workflow

Unknown Compound
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Caption: A typical workflow for spectroscopic structure determination.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data. For 2,2,6-
trimethylheptane, the molecular ion peak (M⁺) would be observed at m/z = 142. The
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fragmentation pattern is dominated by the formation of stable carbocations through cleavage at

the branched points.

Key Fragmentation Pathways:

Loss of a methyl group (M-15): Cleavage of a methyl group from either the C2 or C6

positions would result in a prominent peak at m/z = 127.

Loss of an isopropyl group (M-43): Cleavage of the bond between C5 and C6 would lead

to the loss of an isopropyl radical, yielding a stable secondary carbocation at m/z = 99.

Loss of a tert-butyl group (M-57): Cleavage of the C2-C3 bond results in a highly stable

tert-butyl cation at m/z = 57, which is often a base peak for molecules containing this

moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework.

Although a published spectrum is not readily available, the expected signals can be predicted

with high confidence based on the molecular structure.

¹H NMR Predictions:

~0.85-0.90 ppm: A large singlet (9H) corresponding to the three equivalent methyl groups at

the C2 position. The absence of adjacent protons results in a singlet.

~0.90-0.95 ppm: A doublet (6H) for the two equivalent methyl groups at the C7 position (part

of the isopropyl group). This signal is split by the single proton on C6.

~1.10-1.30 ppm: A multiplet (4H) arising from the methylene protons at C3 and C4. These

would be complex due to coupling with each other and adjacent protons.

~1.40-1.60 ppm: A multiplet (2H) from the methylene protons at C5.

~1.60-1.80 ppm: A multiplet (1H) from the single proton at C6, which would be split by the

protons on C5 and the C7 methyl groups into a complex pattern (a multiplet or nonet).

¹³C NMR Predictions: Due to molecular symmetry, fewer than 10 signals are expected.
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Quaternary Carbon (C2): One signal, downfield shifted due to branching.

Tertiary Carbon (C6): One signal.

Methylene Carbons (C3, C4, C5): Three distinct signals.

Methyl Carbons: Three distinct signals: one for the three equivalent methyls at C2, one for

the two equivalent methyls at C7, and one for the C1 methyl.

Infrared (IR) Spectroscopy
As an alkane, the IR spectrum of 2,2,6-trimethylheptane is relatively simple and primarily

confirms the absence of functional groups.

2850-2960 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the

methyl (-CH₃) and methylene (-CH₂) groups[19].

1440-1480 cm⁻¹: C-H bending (scissoring) vibrations for methylene groups[19].

1370-1385 cm⁻¹: Characteristic C-H bending vibrations for methyl groups. The presence of

both a gem-dimethyl and an isopropyl group would likely result in a distinct pattern in this

region[19].

Experimental Protocol: Structural Verification by
GC-MS
This protocol outlines a standard, self-validating method for analyzing a volatile alkane like

2,2,6-trimethylheptane.

Objective: To confirm the molecular weight and fragmentation pattern of a putative 2,2,6-
trimethylheptane sample.

Methodology:

System Validation:

Before analysis, inject a known calibration standard (e.g., perfluorotributylamine, PFTBA)

to verify the mass accuracy and resolution of the mass spectrometer.
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Run a blank solvent injection (e.g., hexane) to ensure the system is free from

contaminants.

Sample Preparation:

Prepare a dilute solution of the sample (approx. 100 ppm) in a high-purity volatile solvent

such as hexane. High concentration can lead to column overloading and poor peak shape.

Gas Chromatography (GC) Parameters:

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

suitable for hydrocarbon separation. Non-polar columns separate compounds primarily by

boiling point[20].

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. This

temperature program ensures separation from any potential impurities or isomers.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, high-energy method

that ensures reproducible fragmentation patterns for library matching.

Mass Range: Scan from m/z 40 to 200. This range covers the expected molecular ion and

key fragments.

Source Temperature: 230 °C.

Data Analysis:

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the

analyte.

Extract the mass spectrum from this peak.
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Verify the molecular ion peak at m/z = 142.

Compare the observed fragmentation pattern (key ions at m/z 127, 99, 57) with a

reference library (e.g., NIST) to confirm the identity of 2,2,6-trimethylheptane[3].

Conclusion
The molecular structure of 2,2,6-trimethylheptane is a prime example of how specific atomic

connectivity in an alkane isomer dictates its three-dimensional shape, physicochemical

properties, and spectroscopic behavior. Its highly branched nature, characterized by sterically

demanding groups at either end of the main chain, governs its conformational preferences. The

definitive elucidation of this structure is achieved through a synergistic application of mass

spectrometry, NMR, and IR spectroscopy, with each technique providing essential pieces of the

structural puzzle. The protocols and principles outlined in this guide provide a robust framework

for the analysis and understanding of this and other complex aliphatic hydrocarbons.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_2_4-Trimethylheptane
https://en.wikipedia.org/wiki/Alkane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1190836&Units=CAL&Mask=2FF
https://www.stenutz.eu/chem/solv6%20(2).php?name=2%2C2%2C6-trimethylheptane
https://es.wikipedia.org/wiki/2,2,6-trimetilheptano
https://www.chemeo.com/cid/47-752-5/Heptane-2-2-6-trimethyl
https://www.chemeo.com/cid/47-752-5/Heptane-2-2-6-trimethyl
https://www.scribd.com/document/636213575/2-Alkanes
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/conformational-analysis-of-alkanes/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/conformational-analysis-of-alkanes/
https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/conformational-analysis/
https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/conformational-analysis/
https://docbrown.info/page06/spectra/heptane-ir.htm
https://docbrown.info/page06/spectra/heptane-ir.htm
https://docbrown.info/page06/spectra/heptane-ir.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1190836&Mask=2000
https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-molecular-structure
https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-molecular-structure
https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-molecular-structure
https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12658229?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

